molecular formula C16H25NO3S B500536 N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide CAS No. 942358-25-0

N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide

Cat. No.: B500536
CAS No.: 942358-25-0
M. Wt: 311.4g/mol
InChI Key: SCTZPWRTRACQQC-UHFFFAOYSA-N
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Description

N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide is a chemical compound with the molecular formula C16H25NO3S and a molecular weight of 311.4396 g/mol . This compound is characterized by its unique structure, which includes a cycloheptyl group, an ethyl group, and a methoxybenzenesulfonamide moiety. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide typically involves the reaction of 3-ethyl-4-methoxybenzenesulfonyl chloride with cycloheptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-3-13-12-15(10-11-16(13)20-2)21(18,19)17-14-8-6-4-5-7-9-14/h10-12,14,17H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTZPWRTRACQQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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